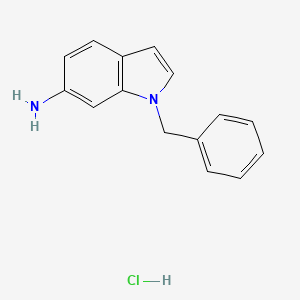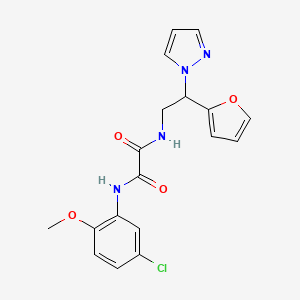![molecular formula C23H23N5O3 B2589794 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 951616-69-6](/img/structure/B2589794.png)
3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a piperazine ring, like the one in your molecule, are often used in the development of pharmaceuticals . The piperazine ring can interact with various biological targets, making it a versatile moiety in drug design .
Molecular Structure Analysis
The piperazine ring in these types of compounds often adopts a chair conformation, with the substituents in equatorial positions .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a piperazine ring can influence the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has shown potential in antitumor activity . Derivatives of this compound have been evaluated for their efficacy against various human cancer cell lines, including melanoma, prostate cancer, glioblastoma, and non-small cell lung cancer cells . The structure of the compound allows for modifications that can target specific receptors or pathways involved in cancer progression.
Antiviral Properties
Research indicates that certain derivatives of the compound may possess antiviral properties . This is particularly relevant in the design of new drugs that can inhibit the replication of viruses at a molecular level, potentially leading to treatments for diseases like influenza .
Enzyme Inhibition
The compound’s structure is conducive to enzyme inhibition , which is a crucial aspect of drug development. By inhibiting specific enzymes, derivatives of this compound could be used to treat diseases where enzyme activity is a contributing factor, such as metabolic disorders or certain types of cancer .
Neuroprotective Effects
Compounds with similar structures have been associated with neuroprotective effects . This suggests that AKOS005038595 and its derivatives could be explored for their potential in treating neurodegenerative diseases or protecting neuronal health .
Synthetic Methodology
The compound serves as a key intermediate in the synthesis of imidazoles , which are important in pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications . Its versatility in synthetic chemistry makes it valuable for developing new materials and drugs.
Traditional Medicine Insights
Derivatives of this compound have been isolated from traditional Chinese medicines and have shown more potent activities than some known active constituents. This highlights the compound’s relevance in understanding and enhancing the efficacy of traditional medicinal practices .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-26-14-19-21(25-26)22(30)28(13-17-7-5-4-6-8-17)23(31)27(19)15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNYLPMEKINNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)




![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)
